N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound featuring a furan ring, a butenylidene group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of furan-2-carbaldehyde with naphthalene-1-acetohydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include triflic acid or aluminum chloride for electrophilic activation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of renewable feedstocks such as furfural and 5-hydroxymethylfurfural can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted naphthalenes.
Scientific Research Applications
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carbaldehyde derivatives
- Naphthalene-1-acetohydrazide derivatives
- Hydrazones with different substituents on the furan or naphthalene rings
Uniqueness
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a furan ring, a butenylidene group, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15(11-12-18-9-5-13-24-18)21-22-20(23)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-13H,14H2,1H3,(H,22,23)/b12-11+,21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYUTOJQUVMVKO-ZIKJKZHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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